molecular formula C20H18FN3O3 B12039119 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 4827-01-4

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B12039119
CAS No.: 4827-01-4
M. Wt: 367.4 g/mol
InChI Key: XBZYVYXPWKSSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyridoquinoline core, a fluorine atom, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridoquinoline Core: The initial step involves the construction of the pyridoquinoline core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship (SAR).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom and the pyridinylmethyl group may enhance its biological activity and selectivity towards specific molecular targets. Additionally, its unique structure may confer distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

4827-01-4

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(pyridin-4-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-11-2-3-13-8-14(21)9-15-17(13)24(11)20(27)16(18(15)25)19(26)23-10-12-4-6-22-7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,23,26)

InChI Key

XBZYVYXPWKSSJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.